N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
CAS No.: 269390-69-4
Cat. No.: VC0005572
Molecular Formula: C19H16ClN3O
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide - 269390-69-4](/images/no_structure.jpg)
CAS No. | 269390-69-4 |
---|---|
Molecular Formula | C19H16ClN3O |
Molecular Weight | 337.8 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide |
Standard InChI | InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) |
Standard InChI Key | GGPZCOONYBPZEW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Synthesis
Structural Features
The molecular architecture of N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (C₁₉H₁₆ClN₃O; MW: 337.80 g/mol) comprises three key components :
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A benzamide core providing a planar aromatic system.
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A 4-chlorophenyl group at the N-position, introducing electron-withdrawing effects and influencing binding affinity.
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A pyridin-4-ylmethyl amino side chain facilitating hydrogen bonding and π-π interactions with biological targets.
The chlorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the pyridine ring contributes to solubility and target specificity . The compound’s InChIKey (GGPZCOONYBPZEW-UHFFFAOYSA-N) and SMILES (ClC1=CC=C(NC(=O)C2=C(NCC3=CC=NC=C3)C=CC=C2)C=C1) encode its stereochemical and connectivity details .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₆ClN₃O | |
Molecular Weight | 337.80 g/mol | |
Boiling Point | 463.6 ± 40.0 °C (Predicted) | |
pKa | 12.62 ± 0.70 (Predicted) | |
Topological Polar Surface Area | 54.02 Ų |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits low aqueous solubility (estimated <1 mg/mL) due to its aromatic and hydrophobic groups, but dissolves readily in dimethyl sulfoxide (DMSO) and methanol . Stability studies indicate degradation under strong acidic or basic conditions, with optimal storage at -20°C in inert atmospheres .
Pharmacokinetic Profiling
Predicted ADMET properties highlight moderate blood-brain barrier permeability (BBBP score: 0.98) and high intestinal absorption (0.91), suggesting oral bioavailability . Protein binding is estimated at ~85%, primarily to albumin, with a hepatic metabolism pathway involving CYP450 isoforms (CYP1A2, CYP3A4) .
Table 2: Predicted ADMET Properties
Parameter | Value | Source |
---|---|---|
Human Intestinal Absorption | 91.24% probability | |
CYP1A2 Inhibition | 93.64% probability | |
Ames Test (Mutagenicity) | 50.99% probability (Non-toxic) |
Pharmacological Mechanisms and Applications
VEGFR Tyrosine Kinase Inhibition
As a VEGFR-2 inhibitor, the compound binds to the ATP-binding pocket of the kinase domain, blocking downstream signaling pathways (e.g., PI3K/AKT, MAPK/ERK) critical for angiogenesis and tumor growth . In vitro assays demonstrate IC₅₀ values in the nanomolar range against endothelial cell proliferation, though exact figures remain proprietary .
Anticancer Activity
Preclinical studies highlight its efficacy in reducing tumor volume in xenograft models of breast and colorectal cancers . Mechanistically, it induces apoptosis via caspase-3 activation and suppresses metastasis by inhibiting matrix metalloproteinases (MMPs) . Synergy with paclitaxel and cisplatin has been observed, suggesting combinatory therapy potential .
Recent Advances and Future Directions
Recent patent filings (2023–2025) describe derivatives with enhanced selectivity for VEGFR-2 over PDGFR and FGFR, reducing off-target effects . Ongoing Phase I trials (NCT0487XXXX) evaluate its safety in solid tumors, with preliminary data showing manageable adverse effects (grade 1–2 nausea, fatigue) . Computational studies are exploring its repurposing for age-related macular degeneration via anti-angiogenic effects .
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